8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Overview
Description
8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is a synthetic compound with the molecular formula C16H28N7O7P and a molecular weight of 461.41 g/mol . This compound is notable for its applications in biochemical research, particularly as a ligand in affinity chromatography.
Mechanism of Action
Target of Action
It is known to be a ligand for the preparation of affinity chromatography medium .
Biochemical Pathways
It is known to be a cyclic amp analog, which suggests it may interact with pathways involving cyclic amp .
Pharmacokinetics
The compound is soluble in water, which may influence its bioavailability .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt typically involves the following steps:
Starting Materials: Adenosine 5/'-monophosphate and 6-aminohexylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium, often under controlled pH conditions to ensure the stability of the adenosine moiety.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to combine adenosine 5/'-monophosphate with 6-aminohexylamine.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control and pH adjustments.
Purification: Industrial purification methods include crystallization and large-scale chromatography.
Types of Reactions:
Substitution Reactions: The primary amine group can undergo substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the adenine moiety.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with modified amino groups.
Oxidation Products: Oxidized forms of the adenine ring.
Reduction Products: Reduced forms of the adenine ring or the phosphate group.
Chemistry:
- Used as a ligand in affinity chromatography for the purification of proteins and nucleic acids.
Biology:
- Investigated for its role in cellular signaling pathways due to its structural similarity to adenosine monophosphate.
Medicine:
- Potential applications in drug delivery systems and as a therapeutic agent in nucleotide-based therapies.
Industry:
- Utilized in the development of biosensors and diagnostic assays.
Comparison with Similar Compounds
Adenosine 5/'-monophosphate: Lacks the aminohexyl group, making it less versatile in affinity chromatography.
8-(6-Aminohexyl)amino-adenosine: Similar structure but without the phosphate group, affecting its solubility and reactivity.
Uniqueness: 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is unique due to its combined features of an aminohexyl chain and a phosphate group, enhancing its utility in biochemical applications.
Properties
InChI |
InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANYDRGGFZBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28LiN7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585060 | |
Record name | PUBCHEM_16218901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-82-3 | |
Record name | PUBCHEM_16218901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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